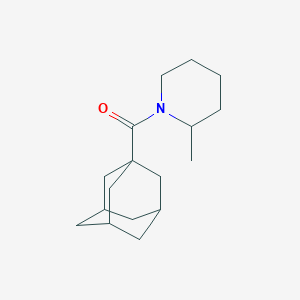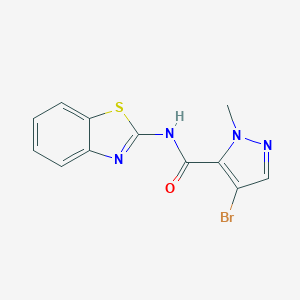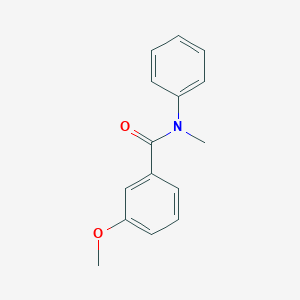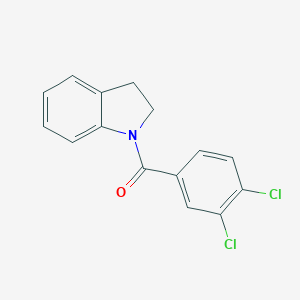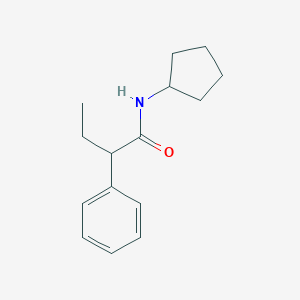![molecular formula C12H6FN5O B262242 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B262242.png)
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole, also known as FPTQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole is not fully understood, but it is believed to interact with various cellular targets, such as DNA, RNA, and proteins. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to inhibit bacterial and fungal growth by disrupting their cell membranes and metabolic pathways.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that this compound can induce oxidative stress, DNA damage, and mitochondrial dysfunction in cancer cells. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. In vivo studies have demonstrated that this compound can reduce tumor growth and improve survival rates in animal models.
実験室実験の利点と制限
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. It is also relatively easy to synthesize and modify, making it a versatile compound for various applications. However, this compound also has some limitations, such as its potential toxicity and low aqueous solubility, which can limit its use in certain experiments.
将来の方向性
Several future directions for 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole research include the development of more efficient synthesis methods, the identification of new targets and mechanisms of action, and the optimization of its pharmacokinetic properties. This compound can also be used as a starting point for the synthesis of novel compounds with enhanced biological activities and selectivity. Additionally, this compound can be utilized as a tool for studying the structure-activity relationships of various compounds and their interactions with biological targets.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve its yield and purity, making it a viable compound for scientific research applications. This compound has been extensively studied for its potential applications in medicinal chemistry, material science, and biochemistry. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. This compound has several advantages as a research tool, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its potential toxicity and low aqueous solubility. Several future directions for this compound research include the development of more efficient synthesis methods and the identification of new targets and mechanisms of action.
合成法
The synthesis of 7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole involves the reaction of 4-fluoroaniline with 2-nitrobenzaldehyde in the presence of potassium carbonate and acetic acid to form 4-(4-fluorophenyl)-3-nitrobenzaldehyde. This intermediate is then reacted with 5-aminobenzoxadiazole in the presence of sodium hydride and DMF to yield this compound. The synthesis of this compound has been optimized to improve its yield and purity, making it a viable compound for scientific research applications.
科学的研究の応用
7-(4-fluorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, this compound has been investigated for its antitumor, antibacterial, and antifungal activities. In material science, this compound has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and liquid crystals. In biochemistry, this compound has been utilized as a tool for studying protein-ligand interactions and enzyme kinetics.
特性
分子式 |
C12H6FN5O |
|---|---|
分子量 |
255.21 g/mol |
IUPAC名 |
7-(4-fluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C12H6FN5O/c13-7-1-3-8(4-2-7)18-14-9-5-6-10-12(11(9)15-18)17-19-16-10/h1-6H |
InChIキー |
XAMLCIPQWRYVRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F |
正規SMILES |
C1=CC(=CC=C1N2N=C3C=CC4=NON=C4C3=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methanone](/img/structure/B262159.png)
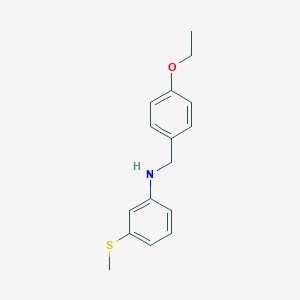

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
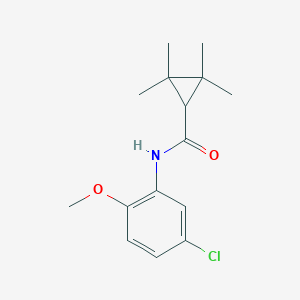
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
